Cichoriin

Catalog No.
S594098
CAS No.
531-58-8
M.F
C15H16O9
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cichoriin

CAS Number

531-58-8

Product Name

Cichoriin

IUPAC Name

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1

InChI Key

WNBCMONIPIJTSB-TVKJYDDYSA-N

SMILES

Array

Synonyms

cichoriin

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Cichoriin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cichoriin (CAS: 531-58-8), chemically defined as esculetin-7-O-glucoside, is a highly soluble, naturally occurring coumarin glycoside utilized as a specialized reference standard and bioactive precursor in phytochemical and pharmacological research. In procurement and material selection, its value proposition is defined by the specific glycosylation at the 7-hydroxyl position of the esculetin core. This structural feature confers distinct aqueous solubility, optical behavior, and transporter-binding properties that fundamentally differentiate it from its aglycone (esculetin) and its widely available positional isomer (esculin) [1]. Buyers prioritize Cichoriin when downstream workflows require precise regioselective bioactivity, high aqueous formulation compatibility, or the absolute avoidance of alkaline fluorescence interference.

Substituting Cichoriin with its aglycone (esculetin) or its more common positional isomer (esculin, esculetin-6-O-glucoside) frequently compromises assay integrity and formulation stability. Esculetin suffers from poor aqueous solubility, often requiring high co-solvent concentrations that can induce cytotoxicity in cellular assays [2]. Conversely, while esculin shares similar solubility characteristics, it exhibits strong background fluorescence in alkaline conditions and lacks binding affinity for specific cellular targets and transporters that strictly require a free 6-hydroxyl group [3]. Consequently, substituting Cichoriin with generic in-class alternatives leads to false negatives in targeted bioactivity screens and severe optical interference in fluorometric assays [1].

Elimination of Alkaline Fluorescence Interference

In analytical and biochemical assays requiring alkaline conditions, Cichoriin dissolves to form a yellow solution but distinctly lacks fluorescence [1]. In contrast, its positional isomer Esculin exhibits strong blue fluorescence under identical dilute alkali conditions [1].

Evidence DimensionFluorescence emission in dilute alkaline solution
Target Compound DataCichoriin (No fluorescence)
Comparator Or BaselineEsculin (Strong blue fluorescence)
Quantified DifferenceBinary optical divergence (fluorescent vs. non-fluorescent)
ConditionsDilute alkaline aqueous solution

Enables the use of Cichoriin in complex spectrophotometric and fluorometric high-throughput screens where background emission from esculin would obscure target signals.

Regioselective Antiproliferative Activity

The position of the glucose moiety on the esculetin core strictly dictates bioactivity in specific cancer models. In B16F10 melanoma cell assays, cichoriin exhibits significant antiproliferative effects[1]. Conversely, Esculin (esculetin-6-O-glucoside) demonstrates no antiproliferative activity in the same cell line, highlighting the absolute necessity of the 7-O-glycosidic linkage[1].

Evidence DimensionAntiproliferative efficacy
Target Compound DataCichoriin (Significant proliferation inhibition)
Comparator Or BaselineEsculin (No antiproliferative activity)
Quantified DifferenceActive vs. Inactive in equivalent dosing
ConditionsB16F10 melanoma cell culture

Prevents procurement errors where buyers might substitute the cheaper or more common esculin, which would yield false-negative results in targeted oncological screens.

Enhanced Aqueous Solubility vs. Aglycone

The glycosylation of esculetin to form Cichoriin dramatically alters its thermodynamic solubility profile. The attachment of the glucose moiety at the 7-position increases aqueous solubility by approximately 11-fold compared to the highly hydrophobic esculetin aglycone [1].

Evidence DimensionAqueous solubility
Target Compound DataCichoriin (Highly soluble)
Comparator Or BaselineEsculetin (Poorly soluble)
Quantified Difference~11-fold increase in solubility
ConditionsAqueous solvent systems

Allows for higher concentration dosing in aqueous biological assays without the need for cytotoxic levels of DMSO or other organic co-solvents.

Selective Uptake by Sucrose Transporters (AtSUC2)

Cichoriin possesses a free 6-hydroxyl group, which is critical for specific transporter recognition in plant physiology models. In yeast models expressing the Arabidopsis sucrose transporter AtSUC2, Cichoriin demonstrates active uptake and clear phloem mobility [1]. In contrast, analogs lacking the free 6-OH group (such as 6-hydroxycoumarin-6-glucoside) show no significant transport by AtSUC2[1].

Evidence DimensionTransporter-mediated cellular uptake
Target Compound DataCichoriin (Active uptake by AtSUC2)
Comparator Or Baseline6-O-glucosylated analogs (No significant transport)
Quantified DifferenceTransport vs. Exclusion
ConditionsYeast expressing AtSUC2 transporter

Validates Cichoriin as a specialized, structurally precise probe for studying phloem loading and sucrose transporter kinetics where 6-O-substituted analogs fail.

High-Throughput Fluorometric Screening

Cichoriin is the right choice as a coumarin standard or substrate in alkaline assays because its lack of fluorescence prevents background optical interference, a common failure point when using esculin [1].

Structure-Activity Relationship (SAR) Oncology Models

Essential for screening panels targeting melanoma (e.g., B16F10 cells) where the 7-O-glucoside linkage is strictly required to observe antiproliferative effects, making generic substitution invalid [2].

Aqueous-Phase Metabolic and Cellular Assays

Preferred over the esculetin aglycone in in vivo and in vitro metabolic assays where an 11-fold higher aqueous solubility is required to avoid co-solvent-induced cytotoxicity [2].

Plant Physiology and Transporter Assays

Ideal as a mobile probe for investigating AtSUC2 sucrose transporter kinetics and phloem mobility, leveraging its free 6-hydroxyl group for specific transporter recognition [3].

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

340.07943208 Da

Monoisotopic Mass

340.07943208 Da

Heavy Atom Count

24

Melting Point

213-214°C

UNII

5T3VO03BTR

Other CAS

531-58-8

Wikipedia

Cichoriin

Dates

Last modified: 08-15-2023

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